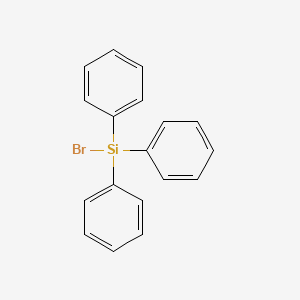

Bromo(triphenyl)silane

Description

Properties

CAS No. |

6990-64-3 |

|---|---|

Molecular Formula |

C18H15BrSi |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

bromo(triphenyl)silane |

InChI |

InChI=1S/C18H15BrSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

InChI Key |

VSCMNSZBNLOXNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromo Triphenyl Silane

Conventional Synthetic Routes to Bromo(triphenyl)silane

Traditional methods for the synthesis of this compound rely on fundamental reactions in organosilicon chemistry, including the direct halogenation of silicon-hydrogen or silicon-oxygen bonds, the use of powerful organometallic reagents, and halogen exchange reactions.

Halogenation of Organosilanes (e.g., from Triphenylsilanol (B1683266) and Silicon Tetrabromide)

One of the direct methods for preparing this compound involves the halogenation of suitable triphenylsilyl precursors. A notable example is the reaction of triphenylsilanol with silicon tetrabromide. researchgate.netresearchgate.net This reaction represents a direct conversion of a Si-OH bond to a Si-Br bond. While specific conditions and yields for this particular transformation are not extensively detailed in the provided literature, it is presented as a known reaction in silicon chemistry. researchgate.netresearchgate.net

Another important precursor for bromination is triphenylsilane (B1312308) itself. alfa-chemistry.com The silicon-hydrogen bond in triphenylsilane is susceptible to cleavage by halogens. The direct reaction with elemental bromine (Br₂) can lead to the formation of this compound and hydrogen bromide. This approach is analogous to the bromination of other hydrosilanes. researchgate.net For instance, the reaction of phenyltrimethylsilane (B1584984) with bromine has been studied, suggesting a parallel for the cleavage of arylsilanes by halogens. researchgate.net

| Precursor | Reagent | Product | Reference(s) |

| Triphenylsilanol | Silicon tetrabromide | This compound | researchgate.net, researchgate.net |

| Triphenylsilane | Bromine (Br₂) | This compound | alfa-chemistry.com |

Synthesis via Organometallic Reagents: Grignard and Lithium-Based Methods

Organometallic reagents, particularly Grignard and organolithium compounds, are cornerstones of organosilicon synthesis, enabling the formation of silicon-carbon bonds. mnstate.edugelest.com These reagents can also be adapted for the synthesis of halosilanes.

One strategy involves the reaction of a Grignard reagent with a silicon halide. For example, phenylmagnesium bromide can be reacted with silicon tetrachloride to form phenyl-substituted chlorosilanes, and ultimately triphenylchlorosilane. gelest.com By analogy, a triphenyl Grignard reagent (Ph₃MgX) could potentially react with a bromine source to form the Si-Br bond, though specific examples are not detailed. A more common approach is the reaction of an organometallic reagent with a pre-formed triphenylsilyl halide. For instance, (3-Bromophenyl)triphenylsilane is synthesized by reacting chlorotriphenylsilane (B103829) with the organolithium reagent derived from 1,3-dibromobenzene. chemicalbook.com

Alternatively, a triphenylsilyl anion, such as triphenylsilyllithium (Ph₃SiLi), can be generated and then reacted with an electrophilic bromine source. Triphenylsilyllithium is known to react with alkyl bromides, such as 2-octyl bromide, in nucleophilic substitution reactions. acs.org This reactivity suggests that a direct reaction with elemental bromine or another suitable bromine electrophile could yield this compound. The generation of triarylsilylmetallic reagents through halogen-metal exchange is a superior method in terms of both application and yield. cdnsciencepub.comcdnsciencepub.com

| Organometallic Reagent | Silyl (B83357) Substrate/Bromine Source | Product | Reference(s) |

| Phenylmagnesium Bromide | Silicon Tetrachloride | Phenylchlorosilanes | gelest.com, |

| (3-bromophenyl)lithium | Chlorotriphenylsilane | (3-Bromophenyl)triphenylsilane | chemicalbook.com |

| Triphenylsilyllithium | Electrophilic Bromine Source (e.g., Br₂) | This compound | acs.org |

Halogen Exchange Reactions in Organosilicon Systems

Halogen exchange provides a pathway to convert more readily available halosilanes, such as chloro(triphenyl)silane, into this compound. The feasibility of these reactions is often governed by the relative strengths of the silicon-halogen bonds, which follow the order Si-F > Si-Cl > Si-Br > Si-I. google.com This trend implies that a chlorine atom on a silicon center can be displaced by bromine.

One documented method involves the reaction of organochlorosilanes with aluminum bromide. researchgate.net However, this method can be harsh, leading to significant cleavage of the silicon-to-carbon bonds, which is a major drawback for the synthesis of arylsilanes like this compound. researchgate.net Milder reagents or different reaction conditions would be necessary to achieve a clean conversion without significant side product formation. The general principle of exchanging a lower bond strength halogen for a higher bond strength one is a predictable, high-yield reaction, but the reverse is more challenging. google.com

Advanced and Catalytic Approaches to Bromosilane (B8379080) Synthesis

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, selectivity, and environmental compatibility. For bromosilane synthesis, transition metal catalysis and electrochemical methods represent emerging frontiers.

Transition Metal-Catalyzed Bromosilane Formation (e.g., Palladium and Nickel Catalysis)

Transition metal catalysts, particularly those based on palladium and nickel, are effective for a variety of transformations involving organosilanes. A key application in this context is the catalyzed exchange between a silicon-hydrogen bond and a halogen. researchgate.net

Palladium(II) chloride (PdCl₂) has been shown to be an effective catalyst for the synthesis of bromosilanes from hydrosilanes using reagents like ethyl tribromoacetate. researchgate.net This method offers a convenient and efficient route to bromosilanes in high yields. researchgate.net Similarly, palladium and nickel catalysts are used for hydride-halogen exchange reactions between hydrosilanes (like triphenylsilane) and alkyl or allyl halides. researchgate.net While many reported palladium- and nickel-catalyzed reactions focus on C-C or C-Si bond formation, the fundamental step of oxidative addition of a Si-H or Si-X bond to the metal center is well-established and forms the basis for these Si-Br bond-forming reactions. organic-chemistry.orgchemrxiv.orgnih.gov

| Catalyst System | Substrate | Brominating Agent | Key Feature | Reference(s) |

| PdCl₂ | Hydrosilane (e.g., Triphenylsilane) | Ethyl tribromoacetate | Efficient conversion in high yields | researchgate.net |

| Pd or Ni Catalyst | Hydrosilane (e.g., Triphenylsilane) | Alkyl/Allyl Halide | Hydride-halogen exchange | researchgate.net |

Electrochemical Synthesis Pathways for Halosilanes

Electrochemical synthesis offers a powerful alternative to traditional chemical methods, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. oaepublish.com The application of electrochemistry to organosilicon chemistry is a growing field of interest. mdpi.com

The primary focus of electrochemical methods in organosilicon chemistry has been on the reductive coupling of chlorosilanes to form Si-Si bonds or on C-Si bond formation. oaepublish.com For instance, photoredox/nickel dual catalysis has been used for the cross-electrophile coupling of aryl halides with chlorosilanes. oaepublish.com While specific protocols for the direct electrochemical synthesis of this compound from common precursors are not yet well-documented in the reviewed literature, the general principles of electrochemical halogenation could potentially be applied. This would likely involve the anodic oxidation of a triphenylsilyl species in the presence of a bromide source, or the cathodic reduction of a silicon halide in a system designed to facilitate halogen exchange. The development of such selective electrochemical Si-Br bond formations remains an area for future research.

Radical-Mediated Synthetic Strategies Involving Silicon-Halogen Bonds

The formation of silicon-halogen bonds, a key step in the synthesis of compounds like this compound, can be achieved through radical-mediated processes. These strategies often leverage the reactivity of silyl radicals, which are instrumental in various chemical transformations. organic-chemistry.orgresearchgate.net The general mechanism for the reduction of a functional group by a silyl hydride involves the generation of a silyl radical, which then proceeds to abstract an atom or group, propagating a radical chain process. researchgate.netthieme-connect.de

One notable strategy involves the reaction of a hydrosilane, such as triphenylsilane, with a suitable bromine source, often facilitated by a catalyst. Research has shown that manganese carbonyl complexes can serve as effective precatalysts for such transformations. rsc.orgnih.gov In a representative system, the reaction of a silane (B1218182) (R₃SiH) with a manganese bromide precatalyst, [MnBr(CO)₅], leads to the formation of the corresponding bromosilane (R₃SiBr) and a manganese hydride complex. rsc.orgnih.gov This initial activation step is crucial, as the bromosilane is then available for further reactions or isolation. rsc.orgnih.gov For instance, the stoichiometric reaction between [MnBr(CO)₅] and dimethylphenylsilane (B1631080) results in the rapid formation of dimethylphenylbromosilane. rsc.org

Silyl radicals can also mediate reactions in aqueous environments, a significant advancement in green chemistry. conicet.gov.ar In these systems, a lipophilic silane can react at the interface with the aqueous phase, allowing for the reduction of water-soluble halides. conicet.gov.ar The process involves the silyl radical abstracting a halogen to initiate a chain reaction. conicet.gov.ar While many radical reactions utilize tris(trimethylsilyl)silane (B43935) due to its favorable properties as a reducing agent, triphenylsilane is also a key reactant in the synthesis of bromosilanes. researchgate.netalfa-chemistry.com

Methodological Advancements and Efficiency Enhancements in Bromosilane Preparation

Continuous efforts in chemical synthesis are directed towards improving the efficiency of reactions by optimizing conditions to maximize yield and control selectivity.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of bromosilane synthesis are highly dependent on a variety of reaction parameters, including catalyst loading, temperature, solvent, and reaction time. The optimization of these conditions is critical for developing efficient and economical synthetic protocols.

In the context of the manganese-catalyzed conversion of silanes to silanols, where a bromosilane is a key intermediate, extensive optimization has been performed. rsc.orgnih.gov The study chose dimethylphenylsilane as a model substrate to identify the most suitable reaction conditions. rsc.orgnih.gov After optimization, it was found that using just 1 mol% of the [MnBr(CO)₅] precatalyst in THF at 50°C for one hour could lead to a quantitative yield of the final silanol (B1196071) product, implying highly efficient formation of the intermediate bromosilane. nih.gov The ratio of reactants was also found to be a critical parameter; an optimal ratio of water to silane was identified as 3:1 to achieve maximum selectivity. nih.gov

The following table summarizes the optimization of reaction conditions for the conversion of a silane, where the formation of the bromosilane is the initial, critical step.

Table 1: Optimization of Reaction Conditions for Silane Conversion via a Bromosilane Intermediate Based on data from the manganese-catalyzed oxidation of dimethylphenylsilane where dimethylphenylbromosilane is an intermediate. rsc.orgnih.gov

Filter by Solvent:

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2 | THF | 25 | 1 | 81 |

| 2 | 1 | THF | 50 | 1 | >99 |

| 3 | 1 | Acetone | 50 | 1 | 93 |

| 4 | 1 | EtOAc | 50 | 1 | 96 |

| 5 | 0.5 | THF | 50 | 1 | 91 |

Stereochemical and Regiochemical Control in Bromosilane Synthesis

Controlling the spatial arrangement of atoms (stereochemistry) and the specific position of functional groups (regiochemistry) is a cornerstone of modern organic synthesis.

Regiochemical Control: The synthesis of substituted triphenylsilanes offers clear examples of regiochemical control. The position of the bromine atom on the aromatic ring is determined by the choice of the starting material. For example, the synthesis of (3-Bromophenyl)triphenylsilane is achieved by starting with 1,3-dibromobenzene. chemicalbook.com In this reaction, one of the bromine atoms is selectively replaced by the triphenylsilyl group, fixing the bromo substituent at the meta (3-) position of the phenyl ring. chemicalbook.com Similarly, (4-Bromophenyl)triphenylsilane can be synthesized from a starting material where the bromine is in the desired para (4-) position. sigmaaldrich.com This substrate-controlled approach provides excellent regioselectivity.

Stereochemical Control: Stereochemical control becomes relevant when a molecule contains a stereocenter, such as a chiral silicon atom. nih.gov While this compound itself is an achiral molecule, the principles of stereocontrol are vital for the synthesis of more complex, chiral organosilanes. General strategies to control stereochemistry include substrate control, where existing stereocenters in the molecule direct the outcome of a new stereocenter's formation, and auxiliary control, where a temporary chiral group is attached to guide the reaction before being removed. youtube.com For instance, in the synthesis of chiral halohydrins, the stereospecific ring-opening of a chiral epoxide with a bromide source can yield a product with a well-defined stereochemistry. nih.gov These established principles would be directly applicable to the synthesis of chiral bromosilanes, where a specific enantiomer or diastereomer is the desired product.

Reactivity and Mechanistic Investigations of Bromo Triphenyl Silane

Nucleophilic Substitution Reactions at the Silicon Center

The silicon-bromine (Si-Br) bond in bromo(triphenyl)silane is susceptible to cleavage by nucleophiles, a reaction of fundamental importance in organosilicon chemistry. These substitutions can proceed through various mechanisms, influenced by kinetic and thermodynamic factors, as well as the surrounding chemical environment.

Kinetic and Thermodynamic Aspects of Silicon-Bromine Cleavage

Nucleophilic substitution at a silicon atom can occur via mechanisms analogous to the SN1 and SN2 pathways at carbon, though the specific details differ due to the distinct electronic and steric properties of silicon. libretexts.orgnih.gov The cleavage of the Si-Br bond is a critical step in these reactions. The bond dissociation energy of a typical Si-Br bond is approximately 310 kJ/mol. illinois.edu

Kinetic studies on the solvolysis of silyl-substituted pyridines provide insights into the reactivity of the triphenylsilyl group. rsc.org Solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, is a well-established method for investigating reaction mechanisms. wikipedia.orglibretexts.org For instance, the rates of methanolysis of 2-(substituted silyl)pyridines show a reactivity order of dimethyl- > trimethyl- > triphenyl- > triethyl-silylpyridine. rsc.org This suggests that both steric and electronic effects play a role in determining the reaction rate.

The reaction of an alcohol with a chlorosilane, a process similar to the reaction with a bromosilane (B8379080), is often facilitated by a weak base to neutralize the resulting hydrohalic acid, preventing the reverse reaction. libretexts.org The mechanism of nucleophilic substitution at silicon is often proposed to involve a pentacoordinate intermediate. open.ac.uk This intermediate can be formed through a backside attack by the nucleophile, similar to an SN2 reaction at carbon. open.ac.uk However, unlike carbon, the larger size of silicon and the availability of d-orbitals can stabilize this pentacoordinate state, influencing the reaction's energy profile. nih.gov

Table 1: Relative Rates of Methanolysis of 2-(Substituted silyl)pyridines at 50°C

| Silyl (B83357) Group | Relative Rate |

|---|---|

| Dimethylsilyl | > Trimethylsilyl (B98337) |

| Trimethylsilyl | 1 |

| Triphenylsilyl | < Trimethylsilyl |

| Triethylsilyl | < Triphenylsilyl |

Data sourced from a study on the solvolysis of 2-(substituted silyl)pyridines. rsc.org

Electrophilic and Radical Reactivity Profiles

Beyond nucleophilic substitution, this compound can also participate in reactions involving electrophilic and radical species. These reactivity profiles open up alternative pathways for the formation of new chemical bonds.

Electrophilic Additions and Substitutions Involving Bromophenylsilanes

While the silicon center in this compound is electrophilic and reacts with nucleophiles, reactions where the entire molecule acts as an electrophile in addition or substitution reactions are also conceivable. Electrophilic substitution of unsaturated silanes, such as allylsilanes and vinylsilanes, is a well-documented process where an electrophile attacks the carbon-carbon double bond, leading to the loss of the silyl group. wikipedia.org However, for this compound itself, direct electrophilic addition to the phenyl rings is a more likely scenario, following the general principles of electrophilic aromatic substitution. The silicon atom's influence on the aromatic rings would direct incoming electrophiles. A triphenylsilyl group has been shown to be tolerated in catalytic oxidative cyanation of alkenes, suggesting its stability under certain electrophilic conditions. nih.gov

Mechanistic Pathways of Radical Reactions with this compound

This compound can undergo reactions involving radical intermediates. A key example is the radical reduction of the Si-Br bond. Silanes, including triphenylsilane (B1312308), are known to act as radical reducing agents, often in the presence of a radical initiator. ucl.ac.ukresearchgate.net

The mechanism for the radical reduction of an alkyl halide (R-X) by a silane (B1218182) (R'3SiH) typically involves a chain reaction. A radical initiator generates a silyl radical (R'3Si•), which then abstracts the halogen atom from the alkyl halide to form the stable R'3SiX and an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of the silane, propagating the chain and forming the alkane (R-H) and a new silyl radical.

In the context of this compound, it can be the source of a triphenylsilyl radical or can be formed in a radical reaction. For instance, in the bromination of triphenyl(styryl)silane, a radical mechanism can lead to the formation of a bromo-substituted product. thieme-connect.de Furthermore, triphenylsilane is used in radical-chain additions to alkenes, where a thiol catalyst can mediate the hydrogen-atom transfer from the silane to the carbon-centered radical intermediate. ucl.ac.uk

Table 2: General Steps in the Radical Reduction of an Alkyl Halide by a Silane

| Step | Reaction | Description |

|---|---|---|

| Initiation | Initiator → 2 R''• | Generation of initiating radicals. |

| Propagation 1 | R''• + Ph3SiH → R''H + Ph3Si• | Formation of the silyl radical. |

| Propagation 2 | Ph3Si• + R-Br → Ph3SiBr + R• | Halogen abstraction by the silyl radical. |

| Propagation 3 | R• + Ph3SiH → RH + Ph3Si• | Hydrogen abstraction by the alkyl radical, regenerating the silyl radical. |

| Termination | Various radical recombination reactions | Chain termination. |

A generalized mechanism based on known radical reactions of silanes. ucl.ac.ukresearchgate.net

Cross-Coupling Chemistry Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Organosilanes have emerged as important coupling partners in these reactions, offering advantages such as low toxicity and stability. researchgate.netrsc.orgmdpi.com

While direct examples of this compound in well-known cross-coupling reactions like the Suzuki-Miyaura or Heck reactions are not extensively documented in the readily available literature, the reactivity of related compounds provides strong evidence for its potential utility. For instance, allyl(triphenyl)silane has been used in cross-coupling reactions with aryl bromides and chlorides, albeit with moderate yields. researchgate.net This suggests that the triphenylsilyl moiety is compatible with palladium catalysis.

In Suzuki-Miyaura couplings, which typically involve the reaction of an organoboron compound with an organohalide, an aryl silane can be used as the organometallic partner. mdpi.comlibretexts.orgnih.gov The reaction often requires an activator, such as fluoride (B91410) ions, to facilitate the transmetalation step. researchgate.net The Heck reaction, the coupling of an unsaturated halide with an alkene, is another area where organosilanes can be employed. masterorganicchemistry.com Given that aryl bromides are common substrates in these reactions, it is plausible that this compound could function as the electrophilic partner, with the Si-Br bond remaining intact while the phenyl groups undergo coupling, or potentially with the silicon center itself participating under specific conditions. A recent study described the use of tris(4-bromophenyl)(methyl)silane in a Heck coupling reaction, demonstrating that brominated arylsilanes are viable substrates. nih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for creating new chemical bonds. wikipedia.orgnih.gov The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.ukacs.org The cycle begins with the oxidative addition of a halide to a palladium(0) complex, forming a palladium(II) intermediate. nih.gov In the context of the Suzuki-Miyaura reaction, this is followed by transmetalation, where a ligand from an organoboron compound is transferred to the palladium(II) complex. wikipedia.org The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. nih.gov

While direct participation of this compound in these standard named reactions is less common than aryl or vinyl halides, the principles of palladium catalysis are applicable. The reactivity of catalysts can be influenced by the choice of ligands, with bulky and electron-rich phosphine (B1218219) ligands often enhancing the rates of both oxidative addition and reductive elimination. nih.gov The solvent also plays a critical role; less polar solvents are often paired with catalysts like Pd(PPh3)4, whereas highly polar solvents may be more suitable for ionic pre-catalysts. whiterose.ac.uk The oxidative addition step, which is crucial for initiating the catalytic cycle, proceeds with retention of stereochemistry for vinyl halides. wikipedia.org

The table below summarizes key aspects of the Suzuki-Miyaura reaction mechanism, which provides a framework for understanding potential palladium-catalyzed couplings involving silicon-halogen bonds.

| Mechanistic Step | Description | Key Intermediates |

| Oxidative Addition | An organohalide (R¹-X) adds to the Pd(0) catalyst. wikipedia.org | Pd(II) complex (R¹-Pd-X) nih.gov |

| Transmetalation | A second organic group (R²) is transferred from an organoboron reagent to the Pd(II) complex. wikipedia.org | Di-organo-Pd(II) complex (R¹-Pd-R²) wikipedia.org |

| Reductive Elimination | The two organic groups are eliminated from the Pd(II) complex, forming a new C-C bond and regenerating the Pd(0) catalyst. whiterose.ac.uk | Final product (R¹-R²) and Pd(0) nih.gov |

Nickel-Catalyzed Cross-Couplings with Organosilicon Reagents

Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for forming carbon-silicon bonds, particularly using organosilicon reagents with alkyl halides. nih.govoaes.cc These reactions offer high functional-group compatibility and can often be performed with air-stable catalyst components. nih.govorganic-chemistry.org A notable application is the coupling of organosilicon compounds with unactivated secondary alkyl bromides, a transformation that was previously challenging. organic-chemistry.org

One successful approach involves the use of a nickel catalyst, such as NiBr2·diglyme, to couple silylzinc nucleophiles with secondary and tertiary alkyl bromides. caltech.edu This method is significant as it represents a rare example of using unactivated tertiary alkyl halides as electrophilic partners in such couplings. caltech.edu The reaction demonstrates good tolerance for steric bulk and various functional groups. caltech.edu Mechanistic studies, including stereochemical and relative reactivity experiments, are consistent with the generation of a radical intermediate during the cleavage of the carbon-halogen bond. caltech.edu

The development of photoredox/nickel dual catalysis has further expanded the scope of these reactions, enabling the cross-electrophile coupling of aryl halides with chlorosilanes. oaes.cc This approach avoids the need for stoichiometric metal reductants like zinc or manganese dust by using a mild organic reductant, such as an α-silylamine. oaes.cc

The following table details a representative nickel-catalyzed cross-coupling system.

| Catalyst System | Coupling Partners | Key Features | Reference |

| NiBr2-diglyme / bathophenanthroline | Organosilicon reagents and unactivated secondary alkyl halides | High functional-group tolerance; air-stable catalyst components. organic-chemistry.org | organic-chemistry.org |

| NiBr2·diglyme (ligandless) | Silylzinc nucleophiles and unactivated secondary/tertiary alkyl bromides | First cross-coupling to form C-Si bonds with unactivated tertiary alkyl electrophiles. caltech.edu | caltech.edu |

| Photoredox/Nickel Dual Catalysis | Aryl halides and chlorosilanes with an organic reductant | Avoids stoichiometric metallic reductants; mild reaction conditions. oaes.cc | oaes.cc |

Silane-Mediated Halogen Atom Abstraction Mechanisms

Silanes, including triphenylsilane, are key players in radical reactions, particularly in mediating halogen atom abstraction from organic halides. unica.it This process, known as halogen-atom transfer (XAT), has become a reliable method for generating alkyl radicals for subsequent chemical transformations. unica.it The mechanism typically involves the generation of a silyl radical, often initiated by light (photocatalysis) or a radical initiator. unica.itresearchgate.net This highly reactive silyl radical then abstracts a halogen atom from an alkyl halide (R-X), producing an alkyl radical (R•) and a halosilane (e.g., this compound if the starting halide is a bromide). unica.it

Oxidation and Reduction Pathways of this compound

This compound can undergo both oxidative and reductive transformations, targeting either the reactive silicon-bromine bond or the attached phenyl groups.

Oxidative Transformations of the Silicon-Bromine Bond or Phenyl Groups

The silicon center in silanes is susceptible to oxidative transformations. A key reaction is the oxidative addition of Si-H bonds to palladium centers, a fundamental step in processes like hydrosilylation. researchgate.net This highlights the ability of the silicon atom to engage in oxidative reactions. For this compound, the Si-Br bond is a site of reactivity. An analogous transformation is the hydrolysis of the Si-Br bond, which would lead to the formation of a silanol (B1196071) (triphenylsilanol). The synthesis of various triarylsilanols has been achieved through the hydrolysis of corresponding triaryl silanes, which are prepared from the reaction of aryl bromides with trichlorosilane. acs.org

The phenyl groups attached to silicon can also undergo transformations, although they are generally quite stable. However, under specific catalytic conditions, C-H bonds on the aromatic rings could potentially be functionalized. Catalytic systems have been developed for the silylation of aromatic C-H bonds, indicating that the phenyl rings are not entirely inert. escholarship.org

Reductive Processes Involving this compound

Silanes like triphenylsilane are well-established as reducing agents in organic chemistry, often serving as alternatives to toxic reagents like tributyltin hydride. researchgate.netorganic-chemistry.org They can act as radical hydrogen donors or as hydride donors depending on the specific silane and reaction conditions. organic-chemistry.org Reductive processes involving silanes are diverse. For instance, triphenylsilane is used in the Barton-McCombie deoxygenation of alcohols via their xanthates. researchgate.net

This compound itself can be a product of reductive processes where a silane is used to reduce an organic bromide through a radical mechanism. unica.it Furthermore, silanes are employed in reductive coupling reactions. A base-initiated, silane-mediated reductive coupling of trifluoromethylarenes has been developed, which proceeds through a difluorobenzyl silane intermediate. nih.gov Silanes are also used in the metal-free reduction of phosphine oxides to phosphines. nottingham.ac.uk In these reactions, the silane acts as the stoichiometric reductant. researchgate.net

Detailed Mechanistic Elucidation via Reaction Intermediates and Transition State Analysis

Understanding the reaction mechanisms of this compound and related compounds requires detailed analysis of reaction intermediates and transition states. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is believed to proceed through an arylpalladium(II) halide intermediate formed after oxidative addition. nih.gov For reactions involving silanes, mechanistic studies on the oxidative addition of Si-H bonds to palladium have identified the initial formation of a σ-complex intermediate as the likely rate-limiting step. researchgate.net

In nickel-catalyzed couplings, evidence points towards the involvement of radical intermediates, especially when using alkyl halides. caltech.edu This contrasts with mechanisms that proceed purely through organometallic species.

Nucleophilic substitution at the silicon center is a key aspect of the reactivity of halosilanes. The mechanism can vary, with some reactions proceeding through a concerted S(_{N})2-Si process, while others involve the formation of pentacoordinate silicon intermediates. open.ac.uk The interaction of nucleophiles with silanes like trimethylsilyl halides has been shown to form 1:1 adducts in solution. open.ac.uk Computational studies, along with reaction progress kinetic analysis, have been used to elucidate the mechanism of triarylsilanol-catalyzed amidations, suggesting that a silyl ester is a key intermediate. acs.org These studies also reveal that product inhibition can be a significant factor in the reaction kinetics. acs.org

The following table highlights key mechanistic concepts and intermediates in reactions involving organosilanes.

| Reaction Type | Key Mechanistic Feature / Intermediate | Supporting Evidence | Reference |

| Pd-Catalyzed Hydrosilylation | σ-complex intermediate in oxidative addition of Si-H bond. | Kinetic isotope effect (KIE) of 1.21; reaction order studies. researchgate.net | researchgate.net |

| Ni-Catalyzed Silylation | Radical intermediate for C-X bond cleavage. | Stereochemical and relative reactivity experiments. caltech.edu | caltech.edu |

| Nucleophilic Substitution at Si | Pentacoordinate silicon adducts. | NMR studies showing the formation of 1:1 [nucleophile-silane] adducts. open.ac.uk | open.ac.uk |

| Silanol-Catalyzed Amidation | Triaryl silyl ester intermediate; product inhibition. | Synthesis of the putative intermediate; reaction progress kinetic analysis (RPKA). acs.org | acs.org |

Advanced Characterization Techniques for Bromo Triphenyl Silane Research

Spectroscopic Methodologies for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of Bromo(triphenyl)silane in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the fifteen protons of the three phenyl groups. These aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The specific pattern is influenced by the coupling between ortho, meta, and para protons on the phenyl rings.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework. For this compound, four distinct signals are anticipated for the phenyl carbons: the ipso-carbon (the carbon directly attached to the silicon atom), and the ortho, meta, and para carbons. The ipso-carbon signal is typically found around 135 ppm, while the other aromatic carbons resonate in the 128-136 ppm range.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For halotriphenylsilanes, the ²⁹Si chemical shift is influenced by the electronegativity of the halogen. In related triphenylsilyl compounds, the ²⁹Si nucleus has been observed to resonate in a characteristic range, with studies on Ph₃SiR (where R can be a halogen like Br) providing key comparative data. The expected chemical shift for this compound is in the upfield region relative to tetramethylsilane (TMS).

| Nucleus | Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenyl Protons (C₆H₅) | ~7.0 - 8.0 (m) |

| ¹³C | ipso-Carbon | ~135 |

| ortho-Carbon | ~136 | |

| meta-Carbon | ~128 | |

| para-Carbon | ~130 | |

| ²⁹Si | Si(Ph)₃ | ~ -17 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. iucr.orgnih.gov The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum is dominated by vibrations associated with the phenyl groups and the silicon-carbon bond. The key vibrational modes include C-H stretching of the aromatic rings, C=C stretching within the rings, and Si-Ph (silicon-phenyl) stretching. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are highly characteristic of the molecule as a whole.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3070 | Aromatic C-H Stretch | Stretching of the carbon-hydrogen bonds on the phenyl rings. |

| ~1590 | Aromatic C=C Stretch | In-plane stretching of the carbon-carbon bonds within the phenyl rings. |

| ~1430 | Si-Ph Vibration | A sharp band characteristic of a phenyl group attached to a silicon atom. |

| ~1120 | In-plane C-H Bend | Bending of the aromatic C-H bonds within the plane of the ring. |

| ~700-740 | Out-of-plane C-H Bend | Strong absorption resulting from the out-of-plane bending of C-H bonds on a monosubstituted benzene ring. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identification

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight and elemental composition of a compound.

The mass spectrum of this compound is characterized by a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2).

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high precision, allowing for the unambiguous determination of the elemental formula (C₁₈H₁₅BrSi). Fragmentation of the molecular ion typically involves the loss of the bromine atom or phenyl groups, leading to characteristic fragment ions in the spectrum.

| Ion | Isotopes | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [C₁₈H₁₅⁷⁹BrSi]⁺ | ⁷⁹Br | ~338.0 | ~100% |

| [C₁₈H₁₅⁸¹BrSi]⁺ | ⁸¹Br | ~340.0 | ~98% |

Diffraction Techniques for Solid-State Structure Determination

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state. By analyzing how a crystal diffracts a beam of X-rays, the precise geometry of the molecule and its packing in the crystal lattice can be established.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Structural studies have shown that this compound crystallizes in the monoclinic crystal system with the space group P2₁/c. The asymmetric unit contains two nearly identical molecules. This technique confirms the tetrahedral geometry around the central silicon atom, which is bonded to three phenyl groups and one bromine atom. The data also reveals how the individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions. The structure is known to be isomorphous with that of Chloro(triphenyl)silane.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅BrSi |

| Formula Weight | 339.30 |

| Temperature (K) | 173(2) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.6306 (13) |

| b (Å) | 9.6160 (4) |

| c (Å) | 18.3618 (13) |

| β (°) | 107.174 (5) |

| Volume (ų) | 3142.9 (3) |

| Z | 8 |

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk, polycrystalline sample. Instead of using a single crystal, a finely ground powder is analyzed, which produces a diffraction pattern characteristic of the material's crystal structure.

For this compound, PXRD serves as a valuable tool for phase identification and purity assessment of a synthesized batch. The experimental PXRD pattern can be compared to a reference pattern calculated from the known single-crystal structure data. A match confirms the identity of the bulk material, while the presence of additional peaks would indicate crystalline impurities. The technique can also be used to study polymorphism, which is the ability of a compound to crystallize in different solid-state forms.

Chromatographic and Other Separation Methodologies for Purity Assessment and Isolation

The purity assessment and isolation of this compound rely on various chromatographic techniques. These methods are essential for monitoring reaction progress, identifying impurities, and obtaining the compound in a highly purified form for subsequent research and applications. The selection of a specific chromatographic method depends on the scale of the separation (analytical versus preparative), the nature of the impurities, and the desired level of purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique frequently employed to monitor the progress of reactions involving this compound and to determine an appropriate solvent system for column chromatography. The triphenylsilyl group (Ph3Si) is UV active, which facilitates the visualization of spots on TLC plates under UV light.

For the separation of organosilicon compounds like this compound, normal-phase TLC is commonly utilized. chromatographyonline.com In this mode, a polar stationary phase, such as silica gel or alumina, is used in conjunction with a non-polar mobile phase. velocityscientific.com.auchemicalbook.com The separation is based on the principle of adsorption, where more polar compounds adhere more strongly to the stationary phase and thus have lower Retention Factor (Rf) values. rochester.edu

The choice of eluent is critical for achieving good separation. velocityscientific.com.au A common starting point for the TLC analysis of compounds with moderate polarity is a mixture of a non-polar solvent like hexane or pentane and a slightly more polar solvent such as ethyl acetate or dichloromethane. velocityscientific.com.au The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to optimize the separation and achieve Rf values ideally between 0.3 and 0.7. rochester.edu For instance, to increase the Rf value of a compound, the polarity of the mobile phase is increased. velocityscientific.com.au

Illustrative TLC Parameters for Analysis of a Reaction Mixture Containing a Triphenylsilyl Compound:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (5:1, v/v) |

| Visualization | UV light (254 nm) |

| Analyte | Reaction mixture for the synthesis of a triphenylsilyl-containing product |

| Example Rf Values | Starting Material: 0.65, Product: 0.40 |

This table is illustrative and based on typical conditions for related compounds.

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC, utilizing a stationary phase packed into a column through which the mobile phase and the sample mixture are passed.

General Parameters for Column Chromatography Purification:

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent | Hexane/Dichloromethane or Hexane/Ethyl Acetate mixtures |

| Loading Technique | Dry loading or wet loading in a minimal amount of solvent |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product |

This table represents a general approach to the column chromatography of organosilicon compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For the analysis of silanes, including halogenated silanes, GC is a viable method. nih.gov However, the analysis of compounds like this compound by GC can present challenges due to their relatively high boiling points and potential for thermal degradation.

Derivatization is a common strategy to increase the volatility and thermal stability of compounds for GC analysis. For instance, silylation reactions are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to GC analysis. rsc.org

A study on the determination of chlorosilanes by GC utilized a packed column with a 10% diethyl phthalate on a 6201 support stationary phase and a thermal conductivity detector (TCD). nih.gov While specific conditions for this compound are not detailed, a hypothetical GC method could be developed based on methods for similar compounds.

Hypothetical GC Parameters for the Analysis of a Triphenylsilyl Compound:

| Parameter | Value/Description |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 300 °C |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table is a hypothetical example based on general principles of GC for organosilicon compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For organosilicon compounds like this compound, both normal-phase and reversed-phase HPLC can be considered.

In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net This is the most common mode of HPLC. For compounds that are not sufficiently retained on reversed-phase columns, normal-phase HPLC with a polar stationary phase (e.g., silica or cyano-bonded) and a non-polar mobile phase can be employed. The stability of silica-based stationary phases can be enhanced for separations at higher pH by using advanced bonding technologies. chromatographyonline.com

Illustrative RP-HPLC Parameters for the Analysis of Aromatic Compounds:

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength suitable for the aromatic rings (e.g., 254 nm) |

| Column Temperature | 30 °C |

This table provides a general example of RP-HPLC conditions that could be adapted for this compound.

Theoretical and Computational Chemistry Studies of Bromo Triphenyl Silane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT has become a workhorse in computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov For Bromo(triphenyl)silane, DFT calculations can predict a wide range of properties, from molecular geometry and vibrational frequencies to the energies of frontier molecular orbitals.

An analysis of the electronic structure of this compound provides a foundational understanding of its chemical nature. DFT calculations can be employed to optimize the molecular geometry and analyze the key bonds, such as the silicon-bromine (Si-Br) and silicon-carbon (Si-C) bonds. The calculated bond lengths and angles can be compared with experimental data, such as X-ray crystallography results, which show that this compound is isomorphous with chloro-triphenyl-silane. nih.gov

Key aspects of the electronic structure that can be elucidated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering a guide to how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions between orbitals, offering deep insight into the nature of the chemical bonds within the molecule. researchgate.net

| Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the energy of the highest-energy electrons; relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Indicates the energy of the lowest-energy unoccupied orbital; relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. mdpi.com |

| Atomic Charges | Quantifies the electron distribution among atoms, highlighting the electrophilic nature of the silicon atom and the nucleophilic character of the bromine atom. |

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed modeling of reaction pathways. taylorfrancis.comusgs.gov For this compound, this could involve simulating reactions such as nucleophilic substitution at the silicon center or its role in silylation reactions. acs.org

By calculating the energy of reactants, intermediates, transition states, and products, a comprehensive energy profile for a proposed reaction mechanism can be constructed. chemrxiv.org This profile reveals the thermodynamics (reaction energy) and kinetics (activation energy) of each step. For instance, in a study of the related compound (bromodifluoromethyl)trimethylsilane, DFT calculations were used to model its decomposition pathway. The uncatalyzed reaction was found to have a high activation free energy of 39.0 kcal/mol, while a Lewis base-catalyzed pathway had a significantly lower activation energy of 30.5 kcal/mol, demonstrating the utility of this modeling in understanding catalytic effects. cas.cn

A critical component of reaction pathway modeling is the precise location of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. researchgate.netyoutube.com Computationally, a TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate that transforms reactants into products. researchgate.net

Determining the geometry of the transition state provides invaluable insight into the reaction mechanism. For reactions involving silyl (B83357) halides, the transition state often features a pentacoordinate silicon center, such as a trigonal bipyramidal geometry for SN2-type reactions. cas.cn The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction rate.

Molecular Dynamics Simulations for Reactivity and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a bridge between static quantum chemical calculations and the dynamic reality of chemical processes. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes like solvation, conformational changes, and the approach of reactants. mdpi.com

For this compound, MD simulations could be used to:

Study Solvation Effects: Simulate the molecule in various solvents to understand the structure of the solvation shell and its influence on reactivity.

Model Intermolecular Interactions: Analyze how molecules of this compound interact with each other or with other species in a mixture, providing insights into the forces that lead to aggregation or crystal formation.

Simulate Reaction Dynamics: In conjunction with quantum mechanics (QM/MM methods), MD can simulate the entire course of a chemical reaction, capturing the dynamic interplay between the reacting molecules and their environment. mdpi.com

Application of Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual DFT (CDFT) is a subfield of DFT that provides a framework for defining and calculating chemical concepts and reactivity indices directly from the electron density. nih.govmdpi.com These indices offer a powerful, quantitative way to predict and rationalize the chemical behavior of molecules without the need to model a full reaction pathway. nih.govresearchgate.net

Global reactivity descriptors are calculated for the molecule as a whole, providing a general picture of its reactivity.

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ -(I + A)/2 | Represents the escaping tendency of electrons from the system; related to electronegativity. researchgate.net |

| Chemical Hardness (η) | η ≈ (I - A) | Measures the resistance of a molecule to change its electron configuration. researchgate.net |

| Global Softness (S) | S = 1 / η | The inverse of hardness; indicates how easily the electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of a species to accept electrons; a measure of its electrophilic character. nih.gov |

I = Ionization Potential, A = Electron Affinity

In addition to global descriptors, local reactivity descriptors like the Fukui function (f(r)) and local softness (s(r)) pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov For this compound, these calculations would likely identify the silicon atom as a primary site for nucleophilic attack and the phenyl rings as potential sites for electrophilic attack.

Energy Framework Calculations and Analysis of Supramolecular Architecture

Energy framework calculations are a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative understanding of the forces that dictate the crystal's supramolecular architecture. mdpi.com This analysis is often performed using software that combines crystallographic data with quantum chemical calculations to compute the interaction energies between pairs of molecules in the crystal. nih.govnih.gov

The total interaction energy is typically decomposed into four key components:

Electrostatic Energy: Arises from the interaction between the static charge distributions of the molecules.

Polarization Energy: The attractive interaction resulting from the distortion of each molecule's charge distribution by the electric field of the other.

Dispersion Energy: A quantum mechanical attractive force arising from correlated fluctuations in electron density (van der Waals forces).

Exchange-Repulsion Energy: A short-range repulsive term that results from the Pauli exclusion principle when the electron clouds of molecules overlap.

Applications in Chemical Synthesis and Materials Science

Bromo(triphenyl)silane (Ph₃SiBr) is a versatile organosilicon compound valued for its role as a key synthetic intermediate and a functional component in advanced materials. Its utility stems from the reactive silicon-bromine bond, which allows for the facile introduction of the bulky, hydrophobic, and thermally stable triphenylsilyl group into a wide array of molecular structures and material matrices.

Structural Analogue Development and Evaluation

Synthesis of Bromo(aryl)silane Analogues with Varied Substituent Patterns

The synthesis of bromo(aryl)silane analogues, where one or more phenyl groups are replaced by substituted aryl moieties, can be achieved through several established synthetic routes. These methods typically involve the formation of a carbon-silicon bond using organometallic reagents.

A primary method involves the reaction of an appropriate aryl organometallic reagent with a silicon halide precursor. For instance, aryl Grignard reagents (ArMgBr) or aryllithium reagents (ArLi), generated from the corresponding aryl bromide or iodide, can be reacted with silicon tetrabromide (SiBr₄) or a partially arylated bromosilane (B8379080). The stoichiometry of the reactants is carefully controlled to achieve the desired degree of arylation. organic-chemistry.orgorganic-chemistry.org The Würtz-Fittig reaction, which involves the coupling of an aryl halide, a chlorosilane or bromosilane, and a metal like magnesium or sodium, is another foundational method for preparing arylsilanes. scholaris.ca

More contemporary methods utilize transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, which offer greater functional group tolerance and broader substrate scope for the synthesis of complex arylsilanes. organic-chemistry.org These synthetic strategies allow for the introduction of a wide array of substituents onto the aromatic rings, enabling systematic studies of their effects on the molecule's properties. nih.gov

Impact of Electronic and Steric Effects on Reactivity and Structure (e.g., Hammett Parameters)

The introduction of substituents onto the aryl rings of bromo(aryl)silanes profoundly influences their reactivity and structure through a combination of electronic and steric effects. These effects can be quantitatively assessed using linear free-energy relationships, most notably the Hammett equation. walisongo.ac.idcambridge.org

The Hammett equation, log(kₓ/k₀) = ρσ, relates the rate constant of a reaction for a substituted compound (kₓ) to that of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, quantifies the electronic effect of a substituent. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), have positive σ values, while electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), have negative σ values. msudenver.edumdpi.com

The reaction constant, ρ, indicates the sensitivity of a particular reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which typically occurs when a negative charge is developed in the transition state. cambridge.orgwikipedia.org Conversely, a negative ρ value indicates the reaction is favored by electron-donating groups, characteristic of reactions involving the buildup of positive charge in the transition state. msudenver.edu For reactions at the silicon center of bromo(aryl)silanes, such as nucleophilic substitution, the ρ value provides insight into the charge distribution of the transition state.

Steric effects, particularly from bulky substituents in the ortho position, can also play a significant role. researchgate.net Large groups can physically hinder the approach of a nucleophile to the silicon center, slowing the reaction rate in a manner not accounted for by electronic parameters alone. nih.gov This steric hindrance can lead to deviations from the linear relationship predicted by the Hammett equation, highlighting the importance of three-dimensional structure in determining reactivity. wikipedia.org

| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect | Predicted Impact on Reaction Rate (for ρ > 0) |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Strong Acceleration |

| -CN | +0.66 | Strongly Electron-Withdrawing | Strong Acceleration |

| -Br | +0.23 | Weakly Electron-Withdrawing | Moderate Acceleration |

| -H | 0.00 | Reference | Baseline |

| -CH₃ | -0.17 | Weakly Electron-Donating | Moderate Deceleration |

| -OCH₃ | -0.27 | Strongly Electron-Donating | Strong Deceleration |

| -N(CH₃)₂ | -0.83 | Very Strongly Electron-Donating | Strong Deceleration |

Exploration of Derivatives with Modified Silicon Coordination Geometries

While silicon in bromo(triphenyl)silane typically adopts a tetrahedral (four-coordinate) geometry, it can expand its coordination sphere to form hypervalent species. The silicon atom, acting as a Lewis acid, can interact with Lewis bases to form pentacoordinate (five-coordinate) or hexacoordinate (six-coordinate) derivatives. cas.cn

The formation of these higher-coordinate silicon compounds is a key feature of many reaction mechanisms involving organosilanes. researchgate.net For example, in the presence of strong Lewis bases like hexamethylphosphoramide (B148902) (HMPA), N,N-dimethylformamide (DMF), or even coordinating solvents like tetrahydrofuran (B95107) (THF), this compound can form adducts. cas.cnnih.gov In these adducts, the silicon center transitions from a tetrahedral geometry towards a trigonal-bipyramidal (for pentacoordination) or an octahedral (for hexacoordination) geometry. nih.gov

The stability and structure of these hypervalent species depend on several factors, including the nature of the ligands attached to the silicon and the strength of the coordinating Lewis base. dntb.gov.ua The formation of a pentacoordinate intermediate is a widely accepted step in the Sₙ2-Si (nucleophilic substitution at silicon) mechanism. Spectroscopic techniques, such as ²⁹Si NMR, can be used to observe these species, which often show characteristic upfield chemical shifts compared to their tetracoordinate precursors. nih.gov

Comparative Studies with Other Halogenated Organosilanes

Comparing this compound with other triphenylsilyl halides—fluoro(triphenyl)silane, chloro(triphenyl)silane, and iodo(triphenyl)silane—highlights the critical role of the halogen substituent in determining the compound's properties and reactivity. The primary differences arise from the electronegativity of the halogen and the strength of the silicon-halogen (Si-X) bond.

The Si-X bond strength decreases down the group: Si-F > Si-Cl > Si-Br > Si-I. The highly polar and strong Si-F bond makes fluoro(triphenyl)silane relatively resistant to nucleophilic attack and hydrolysis. Conversely, the weaker and less polar Si-I bond makes iodo(triphenyl)silane the most reactive of the series. This compound possesses intermediate reactivity, making it a versatile reagent that is more reactive than its chloro-analogue but often more stable and easier to handle than the iodo-derivative.

In terms of structure, this compound has been shown to be isomorphous with chloro(triphenyl)silane, meaning they have the same crystal structure, with similar molecular packing and conformations in the solid state. nih.gov This structural similarity underscores that reactivity differences are primarily governed by the electronic nature of the Si-X bond rather than by significant differences in steric bulk between chlorine and bromine.

| Property | Ph₃SiF | Ph₃SiCl | Ph₃SiBr | Ph₃SiI |

|---|---|---|---|---|

| Si-X Bond Energy (kJ/mol) | ~565 | ~381 | ~310 | ~234 |

| Relative Reactivity (Sₙ2-Si) | Lowest | Low | Moderate | Highest |

| Leaving Group Ability of X⁻ | Poor | Good | Better | Excellent |

| Hydrolytic Stability | High | Moderate | Low | Very Low |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of organosilicon compounds, including silyl (B83357) halides, often relies on methods that are being re-evaluated in the context of green chemistry. cfsilicones.commdpi.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes to bromo(triphenyl)silane and related compounds.

Key Research Thrusts:

Catalytic Direct Processes: Inspired by the Müller-Rochow direct process for methylchlorosilanes, research is aimed at developing catalytic systems that can enable the direct synthesis of functionalized silanes like this compound from elemental silicon and appropriate organic halides. mdpi.com This would represent a more atom-economical approach.

Green Solvents and Reagents: A significant push exists to replace hazardous solvents and reagents. nih.gov Future methodologies will likely explore the use of greener solvents, such as ionic liquids or supercritical fluids, and less corrosive brominating agents to minimize environmental impact.

Energy-Efficient Syntheses: Exploration of photochemical or mechanochemical synthetic methods could lead to lower energy consumption compared to traditional thermally driven reactions. organic-chemistry.org

A comparative table of potential synthetic approaches is presented below.

| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Future Approach |

| Starting Materials | Organometallic reagents, silicon halides | Elemental silicon, organic halides, alcohols | Atom economy, reduced waste mdpi.com |

| Solvents | Chlorinated hydrocarbons, ethers | Ionic liquids, supercritical fluids, bio-based solvents | Reduced toxicity and environmental impact nih.gov |

| Energy Input | High-temperature thermal processes | Photochemistry, mechanochemistry, catalysis | Lower energy consumption, milder reaction conditions |

| Byproducts | Stoichiometric amounts of salt waste | Minimal byproducts, potentially recyclable catalysts | Circular economy principles, reduced disposal costs nih.gov |

Advanced Mechanistic Probes for Elucidating Intricate Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Future research will leverage advanced analytical and computational tools to unravel these complex pathways.

Areas of Focus:

In Situ Spectroscopic Analysis: Techniques such as high-resolution nuclear magnetic resonance (NMR), Raman spectroscopy, and infrared (IR) spectroscopy can be employed to monitor reactions in real-time. nih.govacs.org This allows for the detection of transient intermediates and provides kinetic data that is essential for building accurate mechanistic models.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for mapping reaction energy profiles. cas.cn These methods can predict transition state geometries, calculate activation energies, and rationalize observed selectivities, providing insights that are often difficult to obtain experimentally. cas.cn

Isotopic Labeling Studies: The use of isotopes (e.g., ²⁹Si, ¹³C, ²H) can help trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic steps.

Design and Synthesis of New Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is paramount to achieving efficient and selective chemical transformations. The development of novel catalysts tailored for reactions involving this compound is a major frontier in its chemistry.

Research Directions:

Transition Metal Catalysis: Palladium, nickel, and copper complexes have shown promise in catalyzing cross-coupling reactions involving silyl compounds. acs.orgacs.orgnih.gov Future work will focus on designing ligands that can fine-tune the electronic and steric properties of the metal center to enhance catalytic activity and control stereoselectivity in reactions such as silyl-Heck couplings. acs.org

Photoredox Catalysis: The use of visible light to generate reactive silyl radical intermediates from silanes has opened up new avenues for C-Si bond formation. organic-chemistry.orgnih.govnih.gov Designing new photosensitizers and catalyst systems that can efficiently engage this compound in these radical processes is a promising area.

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acid and Lewis base can activate Si-H bonds and potentially Si-Br bonds. Research into FLP-catalyzed reactions of this compound could lead to new metal-free transformations.

| Catalyst Type | Potential Reactions with this compound | Advantages |

| Palladium/Nickel Complexes | Cross-coupling (e.g., Silyl-Negishi, Silyl-Heck) | High efficiency, broad substrate scope acs.orgorganic-chemistry.org |

| Copper Catalysts | Silylation of nucleophiles, C-Si bond formation | Low cost, unique reactivity nih.gov |

| Photoredox Catalysts | Radical-based silylation reactions | Mild reaction conditions, novel reaction pathways organic-chemistry.orgnih.gov |

| Frustrated Lewis Pairs | Metal-free activation and functionalization | Avoidance of transition metals, unique mechanisms |

Exploration of Applications in Emerging Technologies

The unique electronic and structural properties imparted by the triphenylsilyl group make this compound an attractive building block for advanced materials and applications in emerging technologies. cymitquimica.com

Potential Application Areas:

Organic Electronics: The bulky and electron-rich nature of the triphenylsilyl moiety can be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). It can be used to tune molecular packing, improve solubility, and enhance charge transport properties.

Advanced Polymers: Incorporation of the triphenylsilyl group into polymer backbones can enhance thermal stability, chemical resistance, and dielectric properties. wiley-vch.de this compound can serve as a key monomer or functionalizing agent for creating these high-performance materials. wiley-vch.de

Protecting Group Chemistry: The triphenylsilyl group can serve as a bulky protecting group for alcohols and other functional groups in complex organic synthesis. wikipedia.orgvanderbilt.edu Research into milder and more selective methods for its introduction and removal using this compound could enhance its utility. vanderbilt.edu

Interdisciplinary Research Opportunities for this compound Chemistry

The versatility of organosilicon chemistry provides numerous opportunities for collaboration with other scientific disciplines. iust.ac.ir

Emerging Interdisciplinary Fields:

Medicinal Chemistry: Silicon is being increasingly incorporated into drug candidates to modulate properties such as lipophilicity, metabolic stability, and binding affinity. jelsciences.com this compound could serve as a precursor for novel silicon-containing bioactive molecules.

Bioorganosilicon Chemistry: Research into the interaction of organosilicon compounds with biological systems is a growing field. Studies could explore the use of triphenylsilyl-functionalized probes for bioimaging or as components of biosensors.

Supramolecular Chemistry: The well-defined three-dimensional structure of the triphenylsilyl group can be used to direct the self-assembly of complex supramolecular architectures, such as cages and coordination polymers, with potential applications in host-guest chemistry and materials science.

Q & A

Q. Q1. What are the common synthetic routes for Bromo(triphenyl)silane, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via halogenation of triphenylsilane using brominating agents like molecular bromine (Br₂) or HBr under controlled conditions. For example, halogen exchange reactions with triphenylsilane derivatives (e.g., chlorotriphenylsilane) and LiBr in anhydrous solvents like THF can yield the brominated product . Reaction temperature (e.g., −78°C to room temperature) and stoichiometric ratios are critical to minimizing side reactions such as β-elimination, which can produce triphenylsilanol as a byproduct . Purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. Q2. How can researchers characterize this compound’s structural and chemical properties?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the absence of impurities (e.g., residual solvents or decomposition products). The Si–Br bond’s electron-withdrawing effect shifts aromatic proton signals downfield .

- X-ray crystallography : To resolve crystal structure and confirm bond lengths/angles. SHELX programs are widely used for refinement, though limitations in handling twinned data may require complementary software .

- Elemental analysis : To verify stoichiometry, particularly for bromine content.

Q. Q3. What are the stability considerations for storing and handling this compound?

this compound is moisture-sensitive and prone to hydrolysis, forming triphenylsilanol. Storage under inert gas (e.g., argon) in anhydrous solvents like dichloromethane or THF is advised . Decomposition pathways, such as β-elimination under thermal stress, should be monitored via TGA or DSC. For long-term stability, avoid exposure to light and temperatures >40°C.

Advanced Research Questions

Q. Q4. How does this compound participate in cross-coupling reactions, and what mechanistic insights are critical for optimizing these processes?

In Pd-catalyzed cross-coupling reactions, this compound acts as a silicon-based electrophile. Key factors include:

- Transmetalation efficiency : The Si–Br bond’s reactivity with transition metals (e.g., Pd⁰ or Ni⁰) depends on ligand choice (e.g., bulky phosphines) to stabilize intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate side reactions. Kinetic studies using in-situ IR or NMR can track intermediate formation .

- Competing pathways : Competing β-elimination or protodebromination can reduce yields; additives like CsF may suppress these pathways by stabilizing silanolate intermediates.

Q. Q5. What experimental strategies resolve contradictions in reported catalytic activity of this compound?

Discrepancies in catalytic performance often arise from:

- Impurity profiles : Trace water or silanol byproducts can deactivate catalysts. Rigorous drying protocols (e.g., molecular sieves) and Karl Fischer titration for moisture quantification are essential .

- Substrate scope limitations : Comparative studies using standardized substrates (e.g., aryl halides with varying electronic profiles) can isolate steric/electronic effects .

- Computational modeling : DFT calculations (e.g., using Gaussian or ORCA) can predict transition-state energetics and clarify mechanistic ambiguities .

Q. Q6. How can researchers design experiments to study the interfacial behavior of this compound in hybrid materials?

For applications like silane coupling agents in composites:

- Surface modification : Pre-treat substrates (e.g., SiO₂) with heated acid to enhance silane adhesion. Contact angle measurements and AFM can assess wettability and film uniformity .

- Hydrolysis kinetics : Monitor silane condensation using FTIR (e.g., Si–O–Si peak at ~1100 cm⁻¹) under controlled humidity. Factorial designs (e.g., varying silane concentration and hydrolysis time) optimize film properties .

- Mechanical testing : Microshear tests on bonded interfaces (e.g., ceramic-resin) evaluate adhesion strength, with fracture analysis (SEM) identifying failure modes .

Q. Q7. What computational tools are recommended for predicting this compound’s reactivity in novel reaction systems?

- Molecular dynamics (MD) : Simulate solvent-silane interactions using packages like GROMACS.

- Docking studies : For catalytic systems, AutoDock Vina can model ligand-metal-silane interactions.

- Reaction pathway analysis : Software like ChemDraw or ADF provides energy profiles for proposed mechanisms. Validate predictions with isotopic labeling (e.g., deuterated solvents) .

Methodological Pitfalls and Solutions

Q. Q8. How can researchers address low reproducibility in this compound-based syntheses?

- Standardized protocols : Document exact stoichiometry, solvent drying methods, and reaction quenching steps.

- Batch-to-batch analysis : Use HPLC or GC-MS to compare purity across synthetic batches.

- Collaborative validation : Share samples with independent labs to verify results, as seen in multi-institutional studies on silane reactivity .

Q. Q9. What are the limitations of using XRD for this compound’s structural analysis?

XRD may struggle with:

- Disorder in crystal lattices : Use low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts.

- Twinned crystals : SHELXD or twin refinement in Olex2 can resolve overlapping reflections .

- Complementary techniques : Pair XRD with solid-state NMR or Raman spectroscopy for ambiguous cases.

Q. Q10. How can researchers mitigate hazards associated with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.